Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding dihydrothiazole derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups using reagents like alkyl halides or aryl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
- Ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate
- 2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones
- 6-(4-Benzylamino)-7-quinazolinyl-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Comparison: Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science.
Properties
IUPAC Name |
ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKJISJRXASMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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